molecular formula C19H20N2O B1299911 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one CAS No. 333419-40-2

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one

Cat. No. B1299911
M. Wt: 292.4 g/mol
InChI Key: GBDCUFKFQDTYCB-UHFFFAOYSA-N
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Description

The compound “3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one” is a complex organic molecule. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also seems to have a benzylamino-methyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve multistep syntheses. These can include nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The quinoline backbone and benzylamino-methyl group would contribute to this complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Anticancer and Antimicrobial Properties

A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells. Among these, compound 8f showed the most notable anticancer activity. Docking studies suggested a prominent and conserved binding interaction with the EGFR tyrosine kinase, 1M17. Furthermore, certain compounds within this series displayed notable in vitro antibacterial activity against Gram-negative bacteria, specifically E. coli, indicating potential as antimicrobial agents (Bolakatti et al., 2020).

Antihypertensive Activity

3-Benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, synthesized through a novel route from methyl anthranilate, exhibited significant antihypertensive effects in spontaneously hypertensive rats. In particular, 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one demonstrated superior antihypertensive activity compared to the standard reference prazocin, indicating a potential for therapeutic application in hypertension management (Alagarsamy & Pathak, 2007).

Neuroprotective Activity

4-Substituted quinolin-2(1H)-ones were prepared and evaluated for their activity against N-methyl-D-aspartate (NMDA) receptor binding sites and neurotoxicity inhibition. Among these compounds, 4-(2-carbethoxyethanamino)-7-chloro-3-nitroquinolin-2(1H)-one (9b) exhibited favorable NMDA receptor binding site activity, and 7-chloro-4-(benzylamino)-3-nitroquinolin-2(1H)-one (9c) demonstrated potent neurotoxicity, suggesting potential neuroprotective applications (Jung et al., 2003).

properties

IUPAC Name

3-[(benzylamino)methyl]-5,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-8-9-14(2)18-17(13)10-16(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDCUFKFQDTYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CNCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one

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